4-Chloro-3-sulfamoylbenzoyl chloride
Overview
Description
4-Chloro-3-sulfamoylbenzoyl chloride is a chemical compound with the molecular formula C7H5Cl2NO3S and a molecular weight of 254.09 g/mol . It is an intermediate used in the synthesis of indapamide, a diuretic used in the treatment of high blood pressure . The compound is known for its white to off-white solid form and is sensitive to moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-sulfamoylbenzoyl chloride typically involves the following steps :
Starting Material: The process begins with 4-chlorobenzoic acid.
Sulfonation: The 4-chlorobenzoic acid is treated with chlorosulfonic acid in the presence of a catalyst to form 4-chloro-3-sulfamoylbenzoic acid.
Amidation: The 4-chloro-3-sulfamoylbenzoic acid is then reacted with ammonia to form 4-chloro-3-sulfamoylbenzamide.
Chlorination: Finally, the 4-chloro-3-sulfamoylbenzamide is treated with thionyl chloride to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced reactors and purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-sulfamoylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Amidation Reactions: It can react with amines to form amides.
Hydrolysis: It can hydrolyze in the presence of water to form 4-chloro-3-sulfamoylbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Amidation: Reagents include primary or secondary amines, often under acidic or basic conditions.
Hydrolysis: Water or aqueous solutions under neutral or basic conditions.
Major Products Formed
Amides: Formed from reactions with amines.
Carboxylic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
4-Chloro-3-sulfamoylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and other biological molecules.
Medicine: It is a key intermediate in the synthesis of indapamide, a diuretic used to treat hypertension.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-sulfamoylbenzoyl chloride in pharmaceutical synthesis involves the formation of covalent bonds with other reactants, leading to the production of pharmaceutical compounds . It acts as an acylating agent, introducing the 4-chloro-3-sulfamoylbenzoyl group into target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzoyl chloride
- 3-Sulfamoylbenzoyl chloride
- 4-Chloro-3-nitrobenzoyl chloride
Uniqueness
4-Chloro-3-sulfamoylbenzoyl chloride is unique due to the presence of both chloro and sulfamoyl groups, which confer distinct reactivity and selectivity in chemical reactions. This dual functionality makes it particularly valuable in the synthesis of complex organic molecules .
Properties
IUPAC Name |
4-chloro-3-sulfamoylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3S/c8-5-2-1-4(7(9)11)3-6(5)14(10,12)13/h1-3H,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYSJFKWFQZRJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00990290 | |
Record name | 4-Chloro-3-sulfamoylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00990290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70049-77-3 | |
Record name | 3-(Aminosulfonyl)-4-chlorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70049-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Aminosulfonyl)-4-chlorobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070049773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-sulfamoylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00990290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(aminosulphonyl)-4-chlorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.513 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(AMINOSULFONYL)-4-CHLOROBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75ABC43Q8E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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